molecular formula C14H9FN2O B5649854 N-(2-cyanophenyl)-4-fluorobenzamide

N-(2-cyanophenyl)-4-fluorobenzamide

Cat. No.: B5649854
M. Wt: 240.23 g/mol
InChI Key: BIGFKIVIYQNJSR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-fluorobenzamide typically involves the reaction of 2-cyanobenzoyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyanophenyl)-4-fluorobenzamide can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, converting the cyano group to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized benzamides.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-3,4-dichlorobenzamide
  • N-(2-cyanophenyl)-4-chlorobenzamide
  • N-(2-cyanophenyl)-4-bromobenzamide

Comparison: N-(2-cyanophenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro or bromo analogs. Additionally, the fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties .

Properties

IUPAC Name

N-(2-cyanophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFKIVIYQNJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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